isopropyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic system combining thiazole and pyrimidine rings. Its structure includes:
- Methyl substituent at position 7, influencing steric and electronic properties.
- Thienyl group at position 5, introducing sulfur-based heteroaromaticity, which may modulate electronic interactions compared to phenyl or furyl analogs .
The stereochemistry (2Z) is critical for intramolecular interactions, as evidenced by crystallographic studies of related compounds showing puckered pyrimidine rings (flattened boat conformation) . The compound’s synthesis likely involves condensation of a thiouracil precursor with chloroacetic acid and aldehydes under acidic conditions, a method validated for analogous thiazolopyrimidines .
Properties
IUPAC Name |
propan-2-yl (2Z)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-12(2)31-23(30)17-13(3)25-24-27(19(17)16-10-7-11-32-16)22(29)20(33-24)18-14-8-5-6-9-15(14)26(4)21(18)28/h5-12,19H,1-4H3/b20-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHUMFNBWGDFSM-ZZEZOPTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=N1)C5=CC=CS5)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=N1)C5=CC=CS5)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazolopyrimidine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxy, amino, and thiol-substituted analogs. These derivatives can exhibit different chemical and biological properties, making them valuable for further research .
Scientific Research Applications
Isopropyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of isopropyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations :
- Substituent Effects on Melting Points: Benzylidene derivatives with electron-withdrawing groups (e.g., 4-cyano in 11b ) exhibit lower melting points (213–215°C) compared to electron-donating trimethoxy analogs (427–428°C) , suggesting weaker crystal packing in polar nitrile-containing structures.
- Yield Trends : Higher yields (78%) are achieved with ethyl ester derivatives versus nitrile analogs (68% for 11a/b ), possibly due to steric or solubility advantages of ester groups during crystallization.
Spectroscopic and Crystallographic Comparisons
Table 2: Spectral Data Highlights
Key Observations :
- Nitrile vs. Ester IR Signatures : Nitrile stretches (2209–2219 cm⁻¹) in 11a/b are absent in the ethyl ester analog , replaced by strong carbonyl signals (1700 cm⁻¹).
- Crystallography : The fused thiazolopyrimidine ring in forms an 80.94° dihedral angle with the benzylidene group, a feature likely shared by the target compound due to steric demands of the indolylidene substituent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
